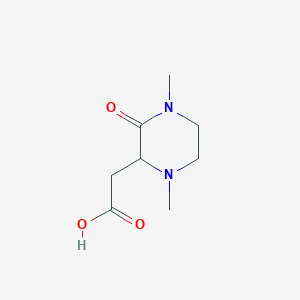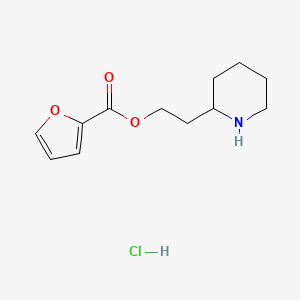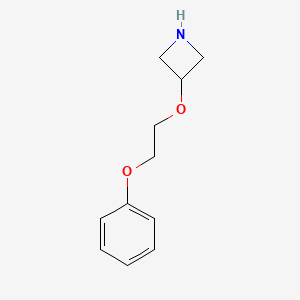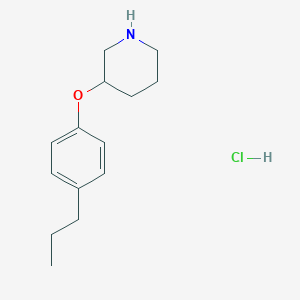
N-(1,3-Benzodioxol-5-ylmethyl)-4-methylpiperidine-4-carboxamide hydrochloride
説明
N-(1,3-Benzodioxol-5-ylmethyl)-4-methylpiperidine-4-carboxamide hydrochloride is a useful research compound. Its molecular formula is C15H21ClN2O3 and its molecular weight is 312.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antipsychotic Potential
Heterocyclic analogs of carboxamides, including compounds related to N-(1,3-Benzodioxol-5-ylmethyl)-4-methylpiperidine-4-carboxamide hydrochloride, have been explored for their potential antipsychotic properties. Research has shown that certain derivatives exhibit potent in vivo activities, with a lower incidence of side effects typically associated with antipsychotic drugs (Norman, Navas, Thompson, & Rigdon, 1996).
Synthesis for Pharmacological Applications
New carboxylic acid amides containing an N-methylpiperazine fragment have been synthesized for potential pharmacological applications. These amides play a crucial role in the development of compounds like imatinib, an antileukemic agent (Koroleva, Gusak, Ignatovich, & Ermolinskaya, 2011).
CGRP Receptor Antagonism
Compounds structurally related to this compound have been studied for their role as calcitonin gene-related peptide (CGRP) receptor antagonists. These studies involve the development of stereoselective synthesis processes for potential therapeutic applications (Cann et al., 2012).
Diuretic Activity
Derivatives of benzothiazole-2-carboxamide, which share a structural similarity to the given compound, have been synthesized and evaluated for diuretic activity. This research indicates potential applications in treating conditions that require diuretic intervention (Yar & Ansari, 2009).
Photoelectron Spectroscopy and Nano-Aggregate Formation
Research has been conducted on compounds like pyridyl substituted benzamides, which are related to the given compound, focusing on their luminescent properties and the formation of nano-aggregates with enhanced emission. These studies contribute to the understanding of their potential applications in material sciences (Srivastava et al., 2017).
Alpha- and Beta-Adrenergic Antagonist Properties
Analogues of medroxalol, a compound related to this compound, have been synthesized to study their alpha- and beta-adrenergic antagonist properties. This research contributes to the development of drugs for hypertension and related cardiovascular conditions (Grisar et al., 1981).
作用機序
Target of Action
Similar compounds have been shown to interact with various cancer cell lines .
Mode of Action
It’s worth noting that similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Similar compounds have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
生化学分析
Biochemical Properties
N-(1,3-Benzodioxol-5-ylmethyl)-4-methylpiperidine-4-carboxamide hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in neurotransmitter synthesis and degradation, such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). These interactions can modulate the levels of neurotransmitters like dopamine and serotonin, influencing mood and behavior . Additionally, this compound can bind to specific receptors, such as the serotonin receptor, affecting signal transduction pathways.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound can enhance the release of neurotransmitters, leading to increased neuronal activity . It also affects gene expression by altering the transcription of genes involved in neurotransmitter synthesis and degradation. Furthermore, it can impact cellular metabolism by influencing the activity of metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to specific biomolecules, such as receptors and enzymes, altering their activity. For instance, it can inhibit the activity of monoamine oxidase, leading to increased levels of neurotransmitters like dopamine and serotonin . Additionally, it can activate certain receptors, such as the serotonin receptor, triggering downstream signaling pathways that influence cellular function. These interactions can result in changes in gene expression, enzyme activity, and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular function, such as altered neurotransmitter levels and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance neurotransmitter release and improve cognitive function . At high doses, it can have toxic or adverse effects, such as neurotoxicity and behavioral changes. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effects without causing toxicity. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can have different biological activities and contribute to the overall effects of the compound. Additionally, this compound can influence metabolic flux and metabolite levels, affecting cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important factors that determine its efficacy and safety. This compound can be transported across cell membranes by specific transporters, such as the serotonin transporter . Once inside the cells, it can bind to various proteins and accumulate in specific cellular compartments. The distribution of this compound within tissues can influence its therapeutic effects and potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or the nucleus, by targeting signals or post-translational modifications . The localization of this compound within subcellular compartments can influence its interactions with biomolecules and its overall effects on cellular function.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-methylpiperidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3.ClH/c1-15(4-6-16-7-5-15)14(18)17-9-11-2-3-12-13(8-11)20-10-19-12;/h2-3,8,16H,4-7,9-10H2,1H3,(H,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXJUHCEUMICRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)C(=O)NCC2=CC3=C(C=C2)OCO3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(4-Piperidinyl)ethyl]azepane dihydrochloride](/img/structure/B1392413.png)
![1-[2-(2-Piperidinyl)ethyl]azepane dihydrochloride](/img/structure/B1392414.png)
![1-[2-Amino-4-(trifluoromethyl)phenyl]-3-pyrrolidinol](/img/structure/B1392415.png)




![Methyl 6-bromobenzo[d]thiazole-2-carboxylate](/img/structure/B1392423.png)
![2-[(3-Hydroxypropyl)amino]nicotinic acid](/img/structure/B1392424.png)




![3-[(4-Isopropylbenzyl)oxy]azetidine](/img/structure/B1392434.png)
